1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the nucleophilic addition reaction of an appropriate thiazole precursor with an amine derivative under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetone. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The thiazole ring plays a crucial role in these interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
When compared to other thiazole-containing compounds, 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one stands out due to its unique structure and reactivity. Similar compounds include:
Benzothiazole derivatives: These compounds also contain a thiazole ring but differ in their substitution patterns and biological activities.
Imidazole derivatives: While structurally similar, imidazole compounds have different nitrogen positioning and exhibit distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and bioactivity profiles .
Properties
IUPAC Name |
1-[4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-12-8-14-13(17-12)15-11-6-4-10(5-7-11)9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIEEQCVPLFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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